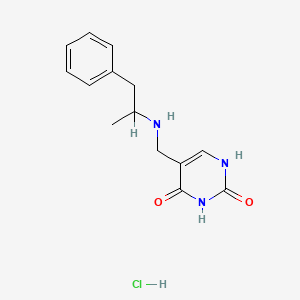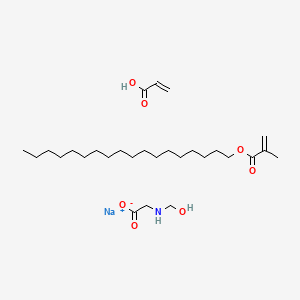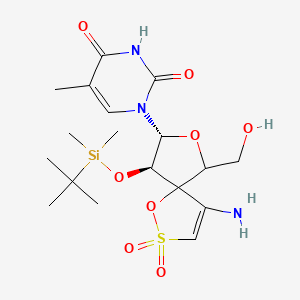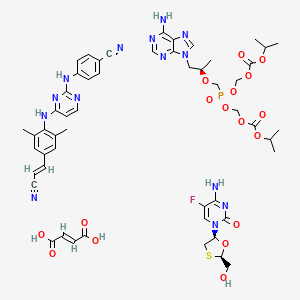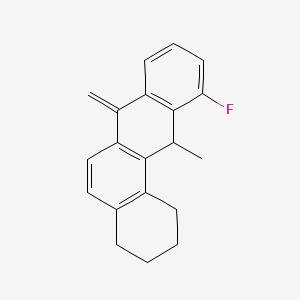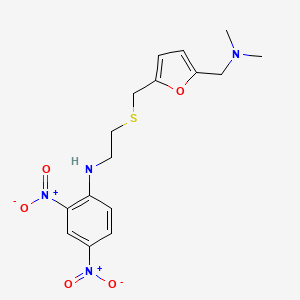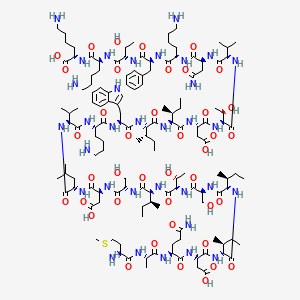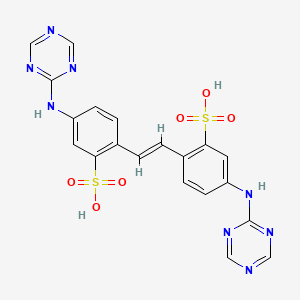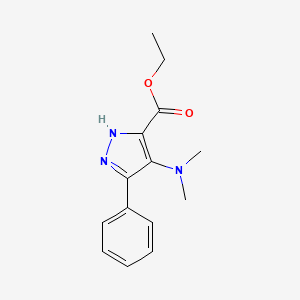
1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylamino group, a phenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester typically involves the reaction of 1H-pyrazole-3-carboxylic acid with appropriate reagents to introduce the dimethylamino, phenyl, and ethyl ester groups. Common synthetic routes include:
Esterification: The carboxylic acid group of 1H-pyrazole-3-carboxylic acid is esterified using ethanol in the presence of a catalyst such as sulfuric acid.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or aryl halides to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid: A simpler analog without the dimethylamino, phenyl, and ethyl ester groups.
1-Methyl-1H-pyrazole-5-carboxylic acid: A related compound with a methyl group instead of the dimethylamino group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Compounds with similar pyrazole structures but different substituents.
Uniqueness: 1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
91857-68-0 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-3-phenyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)12-13(17(2)3)11(15-16-12)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,15,16) |
InChI Key |
LBBPKAKKXDIVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


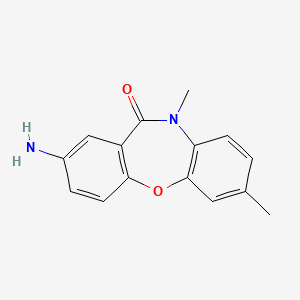
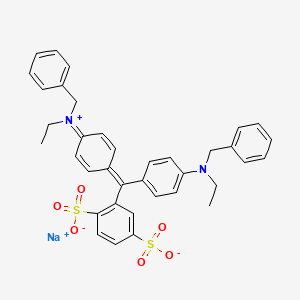
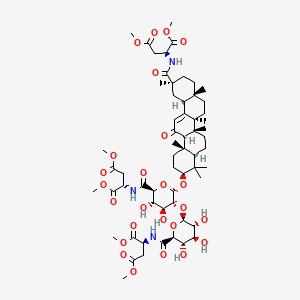
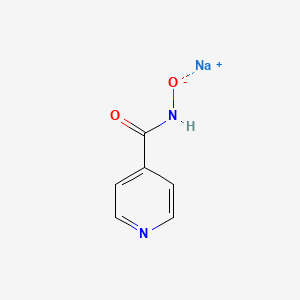
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
